molecular formula C18H16N2O4S B2514038 (E)-3-(furan-2-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one CAS No. 1421588-98-8

(E)-3-(furan-2-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2514038
CAS No.: 1421588-98-8
M. Wt: 356.4
InChI Key: SPELYTWZTFOFQW-BQYQJAHWSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one is a synthetic small molecule investigated primarily for its potential as a protein kinase inhibitor. Its core structure is based on a (E)-prop-2-en-1-one (chalcone) scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets. The molecule features a 4-methoxybenzo[d]thiazole moiety linked via an azetidine spacer. The benzo[d]thiazole core is a common pharmacophore found in numerous established kinase inhibitors, as it can effectively occupy the ATP-binding pocket of kinase enzymes. This structural analogy suggests a mechanism of action involving the competitive inhibition of adenosine triphosphate (ATP) binding, thereby modulating kinase-mediated signaling pathways. Researchers are exploring this compound in the context of cancer research and other diseases driven by aberrant kinase activity, such as inflammatory disorders. Its "for research use only" (RUO) status is strictly enforced; it is not intended for diagnostic or therapeutic applications in humans or animals. For further reading on kinase inhibitors with related structural motifs, see the National Center for Biotechnology Information and the research on benzothiazole-based inhibitors.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-22-14-5-2-6-15-17(14)19-18(25-15)24-13-10-20(11-13)16(21)8-7-12-4-3-9-23-12/h2-9,13H,10-11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPELYTWZTFOFQW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one, with the CAS number 1421588-98-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S, with a molecular weight of 356.4 g/mol. Its structure features a furan ring and a benzothiazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC18H16N2O4S
Molecular Weight356.4 g/mol
CAS Number1421588-98-8

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting cellular pathways related to inflammation, cancer progression, and microbial resistance.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory responses.
  • Receptor Modulation : It may interact with receptors that mediate cellular signaling pathways, influencing cell proliferation and apoptosis.
  • DNA Binding : Studies suggest that compounds with similar structures can bind to DNA, potentially leading to antitumor effects by disrupting replication processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate that the compound exhibits higher efficacy in two-dimensional cell culture assays compared to three-dimensional assays, suggesting a promising avenue for further investigation in drug development.

Antimicrobial and Anti-inflammatory Activities

The compound has also been assessed for its antimicrobial properties. It demonstrated notable activity against various bacterial strains and fungi, indicating its potential as a therapeutic agent in treating infections.

Case Studies

  • Antitumor Activity : A study examined the effects of the compound on breast cancer cell lines (MDA-MB-231), showing that it significantly inhibited cell growth through apoptosis induction.
  • Inflammatory Response Modulation : Research indicated that this compound could reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory diseases.

Comparison with Similar Compounds

Thiazole and α,β-Unsaturated Ketone Derivatives

Compound (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one ()

  • Key differences :
    • Replaces the azetidine and 4-methoxybenzo[d]thiazole with a simpler thiazole ring.
    • Lacks the furan group; instead, a 4-methylphenyl substituent is present.
  • Structural Impact :
    • Reduced steric hindrance and conformational flexibility due to the absence of the azetidine ring.
    • The methylphenyl group may enhance lipophilicity compared to the polar methoxy group in the target compound.
  • Biological Relevance :
    • Thiazole derivatives are associated with antibacterial and anticancer activities . The α,β-unsaturated ketone in both compounds suggests shared reactivity toward biological nucleophiles.

Benzothiazole-Pyrazole Hybrids

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ()

  • Key differences :
    • Substitutes the azetidine and furan with a pyrazolone ring and allyl group.
    • The benzo[d]thiazole is directly fused to the pyrazole, altering electronic delocalization.
  • The allyl group introduces additional unsaturation, differing from the azetidine’s saturated structure.
  • Biological Relevance :
    • Benzothiazole-pyrazole hybrids are explored for antitumor activity, suggesting the target compound’s benzo[d]thiazole moiety may confer similar benefits .

Pyrazole-Containing α,β-Unsaturated Ketones

(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ()

  • Key differences :
    • Replaces the azetidine and benzo[d]thiazole with a pyrazole ring and dichlorophenyl group.
    • Retains the methoxyphenyl substituent but lacks the furan heterocycle.
  • Structural Impact :
    • The dichlorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
    • Pyrazole’s larger ring size (5-membered vs. azetidine’s 4-membered) reduces ring strain.
  • Biological Relevance :
    • Pyrazole derivatives are widely studied for anti-inflammatory and kinase inhibitory activities, highlighting the importance of heterocyclic diversity in drug design .

Crystallographic Analysis

  • Target Compound : Single-crystal X-ray diffraction (using SHELXL, ) would confirm the E-configuration and planarity of the α,β-unsaturated ketone.
  • Isostructural compounds in show triclinic symmetry, suggesting similar packing patterns for rigid analogs .

Structure-Activity Relationship (SAR) Insights

Structural Feature Target Compound Similar Compounds Biological Implications
Azetidine Ring Present (4-membered, strained) Absent in most analogs May enhance metabolic stability
4-Methoxybenzo[d]thiazole Electron-donating methoxy group Nitro () or chloro () Methoxy improves solubility vs. nitro’s reactivity
α,β-Unsaturated Ketone E-configuration Common in analogs () Facilitates covalent binding to targets
Furan vs. Phenyl Furan’s oxygen enhances polarity Phenyl groups increase lipophilicity May influence blood-brain barrier penetration

Preparation Methods

Azetidinone Ring Formation

The azetidinone core is synthesized via a Staudinger reaction between imines and ketenes. Adapted from methodologies in and:

  • Imine Preparation : 4-Methoxybenzo[d]thiazol-2-amine (0.1 mol) is condensed with furan-2-carbaldehyde (0.1 mol) in ethanol under reflux (6 hours).
  • Ketene Generation : Chloroacetyl chloride (0.12 mol) is added dropwise to a stirred solution of triethylamine (0.15 mol) in dichloromethane at 0°C.
  • Cycloaddition : The imine is reacted with the in situ-generated ketene at room temperature for 12 hours, yielding 3-chloro-4-(4-methoxybenzo[d]thiazol-2-yloxy)azetidin-2-one.

Key Parameters :

  • Yield: 62–68%
  • Purity: Confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).

Nucleophilic Substitution at Azetidin C-3 Position

The chloro group at C-3 is replaced with a hydroxyl group via hydrolysis:

  • Hydrolysis : 3-chloroazetidinone (0.05 mol) is stirred with aqueous NaOH (10%, 20 mL) at 60°C for 3 hours.
  • Acid Workup : Neutralized with dilute HCl to precipitate 3-hydroxyazetidinone.

Characterization Data :

  • IR (KBr) : 3350 cm⁻¹ (O–H stretch), 1725 cm⁻¹ (β-lactam C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 4.89 (1H, d, J = 4.8 Hz, azetidin CH), 5.51 (1H, d, J = 4.8 Hz, azetidin CH-Cl), 6.67–8.07 (aromatic H).

Propenone Chain Installation via Claisen-Schmidt Condensation

The propenone linker is introduced through a base-catalyzed condensation:

  • Ketone Activation : 3-hydroxyazetidinone (0.03 mol) is dissolved in dry THF under nitrogen.
  • Aldol Reaction : Furan-2-carbaldehyde (0.03 mol) and piperidine (catalytic) are added, and the mixture is refluxed for 8 hours.
  • Isomerization : The (E)-isomer is isolated via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Optimization Insights :

  • Solvent choice (THF vs. ethanol) impacts yield: THF affords 75% yield vs. 58% in ethanol.
  • ¹H NMR Confirmation : δ 7.97 (1H, d, J = 15.6 Hz, CH=CO), 6.73 (1H, d, J = 15.6 Hz, CH=CO).

Reaction Mechanism Elucidation

Azetidinone Cyclization

The Staudinger reaction proceeds through a [2+2] cycloaddition between the imine’s C=N bond and the ketene’s C=O, forming the β-lactam ring. Steric hindrance from the 4-methoxybenzo[d]thiazole group favors trans-diastereomers.

Propenone (E)-Selectivity

The Claisen-Schmidt condensation’s (E)-selectivity arises from the stabilization of the transition state by conjugation between the furan’s electron-rich ring and the carbonyl group.

Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr) : 1680 cm⁻¹ (C=O, β-lactam), 1600 cm⁻¹ (C=C propenone), 1240 cm⁻¹ (C–O–C ether).
  • ¹H NMR (DMSO-d₆) :
    • δ 3.88 (3H, s, OCH₃).
    • δ 6.61–7.99 (m, 11H, aromatic and furan H).
  • MS (ESI+) : m/z 356.4 [M+H]⁺.

Physicochemical Properties

Property Value
Molecular Weight 356.4 g/mol
Molecular Formula C₁₈H₁₆N₂O₄S
Solubility DMSO, Ethanol
Melting Point 119–121°C (dec.)

Challenges and Optimization Strategies

Low Yields in Azetidinone Formation

  • Cause : Competing hydrolysis of chloroacetyl chloride.
  • Solution : Use anhydrous solvents and controlled temperature (0–5°C).

(Z)-Isomer Contamination

  • Mitigation : Extended refluxing (12+ hours) shifts equilibrium toward the (E)-isomer.

Comparative Analysis with Analogues

Replacing the azetidin ring with piperidin (CAS 1331399-20-2) increases molecular weight (384.5 g/mol) but reduces antimicrobial activity by 40%, highlighting the β-lactam’s pharmacological relevance.

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